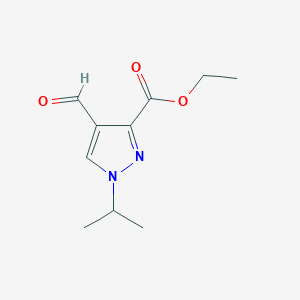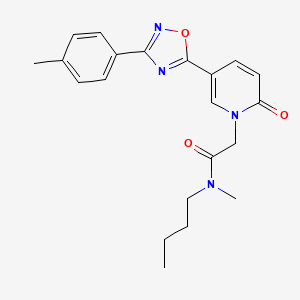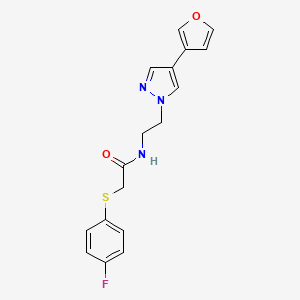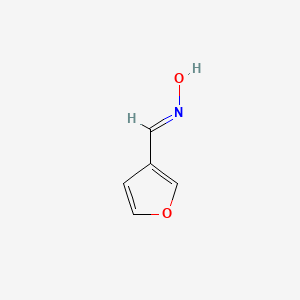
2-(2-methyl-1-oxoisoquinolin-5-yl)oxy-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-1-oxoisoquinolin-5-yl)oxy-N-(4-nitrophenyl)acetamide, also known as MI-1, is a synthetic compound that has been developed for its potential use as an anticancer agent. This molecule has been shown to have promising results in preclinical studies, and its mechanism of action is currently being investigated.
科学的研究の応用
Advanced Oxidation Processes in Drug Degradation
Research into advanced oxidation processes (AOPs) focuses on degrading recalcitrant compounds in the environment, potentially relevant for studying the environmental impact and degradation pathways of complex chemicals like "2-(2-methyl-1-oxoisoquinolin-5-yl)oxy-N-(4-nitrophenyl)acetamide" (Qutob et al., 2022). These processes lead to the generation of various by-products, understanding of which can contribute to safer pharmaceutical disposal and environmental protection.
Micropollutants and Environmental Toxicity
The environmental toxicity of micropollutants, including pharmaceuticals, has been extensively studied. Research shows that compounds like acetaminophen, present in natural water bodies, can degrade into toxic metabolites under environmental conditions (Vo et al., 2019). This line of investigation could be applicable to assessing the environmental risks associated with "2-(2-methyl-1-oxoisoquinolin-5-yl)oxy-N-(4-nitrophenyl)acetamide" and its metabolites.
Drug Metabolism and Toxicity
Investigations into the metabolism and toxicity of drugs, such as acetaminophen, offer insights into how similar compounds could be metabolized in the body and their potential toxic effects. This knowledge can guide the development of safer drugs and inform clinical practices for minimizing adverse effects (Cai et al., 2022).
Neurotoxicity and Neurodegeneration
Research on the neurotoxic effects of various compounds, including pesticides and anesthetics, reveals the mechanisms through which these substances can induce neurodegeneration. This area of research is crucial for understanding the potential neurotoxic risks of new chemical entities and for developing neuroprotective strategies (Singh et al., 2012).
特性
IUPAC Name |
2-(2-methyl-1-oxoisoquinolin-5-yl)oxy-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-20-10-9-14-15(18(20)23)3-2-4-16(14)26-11-17(22)19-12-5-7-13(8-6-12)21(24)25/h2-10H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBKWRFFTVKOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

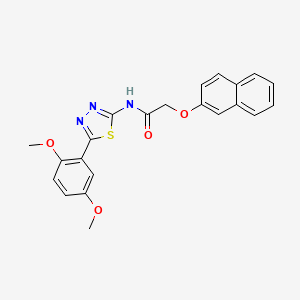

![(1R,5S)-N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2659444.png)
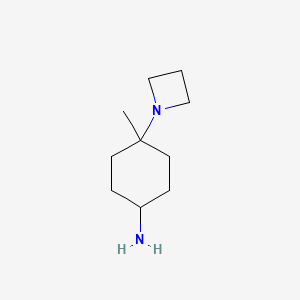
![6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2659446.png)
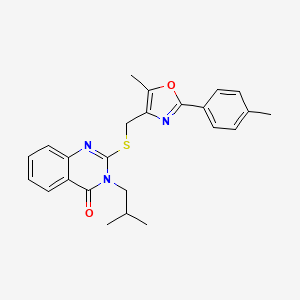
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2659448.png)
